molecular formula C13H14N2O B15215159 6-Phenyl-5-propylpyridazin-3(2H)-one CAS No. 136549-34-3

6-Phenyl-5-propylpyridazin-3(2H)-one

Cat. No.: B15215159
CAS No.: 136549-34-3
M. Wt: 214.26 g/mol
InChI Key: SZXZOFDPRBSZKI-UHFFFAOYSA-N
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Description

6-Phenyl-5-propylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a phenyl group at the sixth position and a propyl group at the fifth position, making it a unique derivative of pyridazinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-propylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropionic acid hydrazide with an appropriate diketone under acidic or basic conditions. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridazinone ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives

    Reduction: Reduced forms of the compound

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

6-Phenyl-5-propylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-5-propylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Lacks the propyl group at the fifth position.

    5-Propylpyridazin-3(2H)-one: Lacks the phenyl group at the sixth position.

    6-Methyl-5-propylpyridazin-3(2H)-one: Contains a methyl group instead of a phenyl group at the sixth position.

Uniqueness

6-Phenyl-5-propylpyridazin-3(2H)-one is unique due to the presence of both phenyl and propyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

136549-34-3

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-phenyl-4-propyl-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)14-15-13(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,16)

InChI Key

SZXZOFDPRBSZKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NN=C1C2=CC=CC=C2

Origin of Product

United States

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